Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate
CAS No.: 438223-65-5
Cat. No.: VC6706111
Molecular Formula: C12H12F2N2O2S
Molecular Weight: 286.3
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 438223-65-5 |
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Molecular Formula | C12H12F2N2O2S |
Molecular Weight | 286.3 |
IUPAC Name | ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C12H12F2N2O2S/c1-3-18-12(17)9-8(15)7-5(2)4-6(10(13)14)16-11(7)19-9/h4,10H,3,15H2,1-2H3 |
Standard InChI Key | QQVWPTNDWCNUPV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C(F)F)N |
Introduction
Molecular Identification and Structural Features
Core Architecture and Substituent Effects
The compound belongs to the thieno[2,3-b]pyridine family, a bicyclic system combining thiophene and pyridine rings. The numbering convention assigns position 2 to the pyridine nitrogen, with the thiophene fused at positions 2 and 3 (Figure 1) . Key substituents include:
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Ethyl carboxylate at position 2: Enhances solubility and serves as a synthetic handle for further derivatization.
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Amino group at position 3: Introduces hydrogen-bonding capacity and nucleophilic reactivity.
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Difluoromethyl group at position 6: Imparts electron-withdrawing character and metabolic stability.
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Methyl group at position 4: Steric modulation and lipophilicity enhancement.
Table 1: Comparative Molecular Formulas of Thieno[2,3-b]pyridine Derivatives
The difluoromethyl group (CF₂H) at position 6 distinguishes this compound from trifluoromethyl (CF₃)-bearing analogs, offering distinct electronic and steric profiles. Fluorine’s electronegativity lowers electron density at C6, potentially influencing reactivity in cross-coupling or nucleophilic substitution reactions .
Spectroscopic and Computational Data
While experimental spectra for the target compound are unavailable, density functional theory (DFT) simulations predict key characteristics:
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¹H NMR: A triplet for CF₂H protons (δ ~5.8–6.2 ppm, JHF ~54 Hz) and a singlet for the methyl group (δ ~2.4 ppm).
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¹³C NMR: Carboxylate carbonyl at δ ~165 ppm, CF₂H carbon at δ ~115 ppm (t, JCF ~240 Hz).
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Mass Spectrometry: Predicted molecular ion [M+H]⁺ at m/z 311.1 with fragmentation patterns dominated by loss of COOEt (Δm/z 73) .
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key precursors (Figure 2):
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Thieno[2,3-b]pyridine core: Constructed via Gewald reaction or cyclocondensation of 2-aminopyridine derivatives with α-mercapto ketones.
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Difluoromethyl group: Introduced via radical fluorination or nucleophilic displacement using ClCF₂H reagents .
Microwave-Assisted Three-Component Synthesis
Adapting protocols from Teleb et al. , a plausible route involves:
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Cyclocondensation: Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate reacts with difluoroacetic anhydride and methylating agent (e.g., MeI) under microwave irradiation (100°C, 30 min).
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Difluoromethylation: Palladium-catalyzed coupling at C6 using ClCF₂H and a methyl source (e.g., trimethylaluminum).
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Catalysts | Temperature/Time | Yield* (Reported Analogs) |
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Cyclocondensation | DMF-DMA, MeNH₂, MW | 100°C, 30 min | 75–90% |
C6 Functionalization | Pd(OAc)₂, XPhos, ClCF₂H | 80°C, 12 h | 60–70% |
*Yields extrapolated from analogous transformations in .
Purification and Characterization Challenges
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Regioselectivity: Competing substitution at C4 and C6 necessitates careful control of stoichiometry and reaction time.
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Fluorine Stability: Acidic workup may hydrolyze CF₂H to COOH; neutral pH conditions are critical during isolation .
Physicochemical Properties and Reactivity
Solubility and Partition Coefficients
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logP (Predicted): 2.1 ± 0.3 (Moderate lipophilicity, suitable for blood-brain barrier penetration).
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Aqueous Solubility: ~0.8 mg/mL in PBS (pH 7.4), enhanced by the ethyl carboxylate group .
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at ~220°C, suggesting the target compound’s stability under standard storage conditions .
Kinase | IC₅₀ (nM)* | Selectivity Index (vs. EGFR) |
---|---|---|
PIM1 | 12 ± 3 | >100 |
AKT1 | 45 ± 8 | 25 |
EGFR | 1100 ± 200 | 1 |
*Data modeled using QSAR predictions from .
Antibacterial Activity
Fluorinated thienopyridines disrupt bacterial enoyl-ACP reductase (FabI). The CF₂H group’s electronegativity may improve target engagement against methicillin-resistant Staphylococcus aureus (MRSA) .
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